molecular formula C16H17NO2S B3017626 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate CAS No. 338968-11-9

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate

Cat. No.: B3017626
CAS No.: 338968-11-9
M. Wt: 287.38
InChI Key: FQRCBJDYEOKREQ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate is a chemical compound with diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with N-(4-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate
  • 2-(methylsulfanyl)benzyl N-(4-fluorophenyl)carbamate
  • 2-(methylsulfanyl)benzyl N-(4-nitrophenyl)carbamate

Uniqueness

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate is unique due to its specific structural features, such as the presence of both methylsulfanyl and methylphenyl groups.

Properties

IUPAC Name

(2-methylsulfanylphenyl)methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-9-14(10-8-12)17-16(18)19-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCBJDYEOKREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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